6-Bromo-4-chloroquinolin-7-ol
Overview
Description
6-Bromo-4-chloroquinolin-7-ol is a halogenated quinoline derivative. Quinoline derivatives are a class of heterocyclic organic compounds characterized by a double-ring structure, consisting of a benzene ring fused to a pyridine ring . These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The preparation of 6-Bromo-4-chloroquinolin-7-ol involves several synthetic routes. One common method includes the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as raw materials. The process involves a three-step reaction to obtain the target product . This method is noted for its simplicity, environmental friendliness, and high yield, making it suitable for industrial mass production .
Chemical Reactions Analysis
6-Bromo-4-chloroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-4-chloroquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinolin-7-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism underlies their antimicrobial and antiviral activities.
Comparison with Similar Compounds
6-Bromo-4-chloroquinolin-7-ol can be compared with other similar quinoline derivatives, such as:
6-Bromo-7-chloroquinolin-4-ol: Another halogenated quinoline derivative with similar biological activities.
7-Chloroquinolin-4-ol: Lacks the bromine atom but exhibits comparable antimicrobial properties.
6-Chloroquinolin-4-ol: Similar structure but with different halogen substitution, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific halogen substitutions, which influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
6-bromo-4-chloroquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPKCKGDGMGNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306940 | |
Record name | 6-Bromo-4-chloro-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398054-60-8 | |
Record name | 6-Bromo-4-chloro-7-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1398054-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-7-quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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